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molecular formula C15H17NO3 B8468367 2-Benzyloxy-4,5-dimethoxy-aniline

2-Benzyloxy-4,5-dimethoxy-aniline

Cat. No. B8468367
M. Wt: 259.30 g/mol
InChI Key: ZBPYWIFORDZCPA-UHFFFAOYSA-N
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Patent
US04201584

Procedure details

To a hot suspension (60° C.) of 260 g 2-benzyloxy-4,5-dimethoxy-nitrobenzene in 900 ml of ethanol, 1350 ml of glacial acetic acid and 900 ml of water, 282.6 g of iron powder was added portion-wise over 30 min. Thereafter the mixture was refluxed for 1/4 h. The reaction mixture was poured into 10 l of water and the oily product was extracted with dichloromethane. After drying the solvent was evaporated. Yield: 116 g (50%). Melting point: 74° C.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
282.6 g
Type
catalyst
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:10]=1[N+:19]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.C(O)(=O)C.O.[Fe]>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:10]=1[NH2:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1350 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
O
Name
Quantity
282.6 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the mixture was refluxed for 1/4 h
EXTRACTION
Type
EXTRACTION
Details
the oily product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After drying the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(N)C=C(C(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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